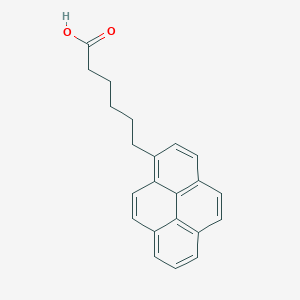

1-Pyrenehexanoic acid

Übersicht

Beschreibung

Structural Variations in Self-Assembled Monolayers

The study of 1-pyrenehexadecanoic acid (PHDA) at a liquid-solid interface reveals that uni-component adsorption layers form a specific structure with ring figures corresponding to pyrene groups. When PHDA is co-adsorbed with 4,4′-bipyridyl, the resulting structures vary based on concentration and temperature. At high concentrations of 4,4′-bipyridyl and temperatures around 290 K, a dynamic bistable structure is observed, which is attributed to a desorption-adsorption process between neighboring PHDA molecules .

Synthesis and Photophysical Properties of Pyreno[2,1-b]pyrroles

Pyreno[2,1-b]pyrrole, a pyrrole analogue of benzo[a]pyrene, has been synthesized and exhibits highly fluorescent properties both in solution and crystalline form. The fluorescence spectral changes induced by pi-pi stacking suggest potential applications in molecular recognition upon chemical modification .

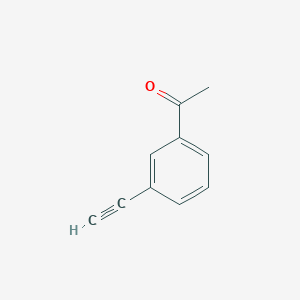

Synthesis and Properties of 1-Pyrenyl Ynones

1-Pyrenyl ynones have been synthesized using Friedel–Crafts acylation of pyrene with alkynoic acids. These compounds show fluorescence at longer wavelengths, higher quantum yields, and longer lifetimes compared to 1-acetylpyrene. They also exhibit moderate solid-state emission. DFT studies indicate a strong stabilization of the LUMOs in 1-pyrenyl ynones, and the crystal structure of 1-(pyren-1-yl)but-2-yn-1-one reveals π-interactions within the crystal lattice. Solid-state fluorescence studies show emission from long-lived excited states, including excimer species .

Pyreno[a]pyrene-Based Helicene Hybrids

Pyreno[a]pyrene-based helicene hybrids have been synthesized through a four-fold alkyne benzannulation reaction. These molecules are configurationally locked, allowing for the separation of enantiomers and the study of their photophysical and chiroptical properties, such as circular dichroism and circularly polarized luminescence .

Aromaticity of Nonplanar Pyrene Compounds

The synthesis of 1,n-dioxanpyrenophanes with nonplanar pyrene moieties has been achieved. The crystal structure and spectroscopic properties of these compounds vary with the nonplanarity of the pyrene unit. Investigations into how the bend angle affects the π-electron delocalization of the pyrene system suggest that the aromaticity is only slightly diminished with increasing nonplanarity .

Wissenschaftliche Forschungsanwendungen

Molecular Sensing and Imaging

1-Pyrenehexanoic acid has been utilized in molecular sensing, particularly for the ratiometric sensing of nucleic acids. A study by Wu et al. (2012) demonstrated that a pyrene-functionalized cationic oligopeptide, when bound to double-stranded DNA, changes its fluorescence properties, making it a valuable tool for imaging nucleic acids within cells (Wu et al., 2012).

Environmental Research

Research on the degradation of pyrene by Mycobacterium species has been notable. Heitkamp et al. (1988) identified both ring oxidation and ring fission products in the microbial catabolism of pyrene, enhancing understanding of environmental biodegradation processes (Heitkamp et al., 1988).

Occupational Exposure Biomarker

This compound derivatives have been used as biomarkers for occupational exposure to polycyclic aromatic hydrocarbons. Tolos et al. (1990) successfully employed 1-pyrenol, a major urinary metabolite of pyrene, to assess the exposure of workers to these compounds (Tolos et al., 1990).

Interaction with Membrane Research

Studies by Galla and Hartmann (1980) utilized pyrene derivatives to investigate lipid bilayer membranes. Pyrene lipid probes were specifically used to determine lateral diffusion in fluid lipid membranes and study membrane fluidity, a key factor influencing membrane protein functions (Galla & Hartmann, 1980).

Drug Delivery Systems

Singh et al. (2015) synthesized and characterized nano micelles using poly(N-acrylamidohexanoic acid) and poly(N-vinylcaprolactam), showing potential as drug delivery carriers for hydrophobic molecules. They used 1-pyrenecarboxaldehyde as a probe to study these micelles, indicating the relevance of this compound derivatives in drug delivery research (Singh et al., 2015).

Nanotechnology and Material Science

Pyrene-functionalized benzoxazines were prepared by Yang et al. (2014) to enhance the solubility of single-walled carbon nanotubes, leading to the development of organic/inorganic hybrid materials with improved thermal stability. This highlights the application of this compound derivatives in nanocomposite material research (Yang et al., 2014).

Analytical Chemistry

1-Pyrenol, derived from pyrene, has been studied for its use in analytical chemistry, particularly in assessing exposure to polycyclic aromatic hydrocarbons. Alekseenko et al. (2019) developed a gas chromatography method with mass-selective detection for determining 1-pyrenol in urine, demonstrating the compound's utility in analytical applications (Alekseenko et al., 2019).

Wirkmechanismus

Target of Action

1-Pyrenehexanoic acid is a fluorescent lipid analog . It primarily targets cell membranes and lipid bilayers , where it incorporates itself . This compound’s role is to serve as a fluorescent probe for labeling these membranes .

Mode of Action

The compound interacts with its targets by incorporating into the membranes and lipid bilayers . This interaction results in the formation of micelles with other lipids such as triglycerides and phospholipids .

Biochemical Pathways

Its incorporation into membranes and lipid bilayers can potentially influence the fluidity of these structures . This could have downstream effects on various cellular processes that depend on membrane fluidity, such as signal transduction, transport of substances across the membrane, and cell adhesion.

Pharmacokinetics

Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability

Result of Action

As a fluorescent probe, this compound allows for the visualization of membranes and lipid bilayers . This can be used in various research applications, such as studying membrane fluidity and conducting lipase enzyme assays .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its fluorescence . Additionally, the presence of other lipids can influence its ability to form micelles . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Eigenschaften

IUPAC Name |

6-pyren-1-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFCSIAVYVXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238327 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90936-85-9 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

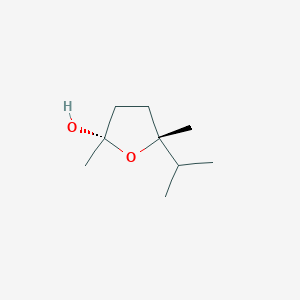

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)